molecular formula C21H24O8 B11656208 (3-Ethoxycarbonylmethoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-a

(3-Ethoxycarbonylmethoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-a

Cat. No.: B11656208
M. Wt: 404.4 g/mol
InChI Key: FPQSPWZOGXFSDG-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE typically involves multiple steps. One common method includes the esterification of a chromen derivative with ethyl acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (5-(2-ETHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY)ACETATE
  • ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE
  • ETHYL (6-CHLORO-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL)OXY)ACETATE

Uniqueness

ETHYL 2-{[3-(2-ETHOXY-2-OXOETHOXY)-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL]OXY}ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-ethoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl]oxy]acetate

InChI

InChI=1S/C21H24O8/c1-3-25-18(22)11-27-13-9-16(28-12-19(23)26-4-2)20-14-7-5-6-8-15(14)21(24)29-17(20)10-13/h9-10H,3-8,11-12H2,1-2H3

InChI Key

FPQSPWZOGXFSDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OCC

Origin of Product

United States

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